Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-
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Overview
Description
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The synthesis of 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethanone typically starts with the preparation of biphenyl derivatives. This involves the coupling of two phenyl rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, although this is less common due to the stability of the trifluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Typical electrophilic aromatic substitution reagents include nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid
Reduction: Trifluoromethylbenzyl alcohol
Substitution: Nitro- or bromo-substituted derivatives
Scientific Research Applications
Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar structure but lacks the biphenyl core and ethanone group.
Biphenyl-4-carboxylic acid: Similar biphenyl core but with a carboxylic acid group instead of ethanone.
Trifluoromethylacetophenone: Similar ethanone group but with a single phenyl ring instead of biphenyl.
Uniqueness: Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- is unique due to its combination of a biphenyl core with a trifluoromethyl group and an ethanone moiety, which provides distinct chemical and physical properties compared to its similar compounds.
Properties
CAS No. |
210535-70-9 |
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Molecular Formula |
C15H11F3O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[4-[2-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(16,17)18/h2-9H,1H3 |
InChI Key |
WLXJMCPOUQYUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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